molecular formula C24H21N5O2S2 B11234019 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11234019
M. Wt: 475.6 g/mol
InChI Key: WMLBUUXGAYBTBU-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound with a unique structure that combines benzofuran, triazole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Thiazole Ring Formation: The thiazole ring is often formed through the reaction of α-haloketones with thiourea.

    Coupling Reactions: The final step involves coupling the benzofuran, triazole, and thiazole moieties using suitable reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.

    Industrial Applications: It may be used as a precursor for the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide lies in its specific combination of benzofuran, triazole, and thiazole moieties. This combination imparts unique chemical and biological properties that may not be present in similar compounds. For example, the presence of the benzofuran moiety may enhance its ability to interact with certain biological targets, while the triazole and thiazole rings may contribute to its stability and reactivity.

Properties

Molecular Formula

C24H21N5O2S2

Molecular Weight

475.6 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C24H21N5O2S2/c1-3-29-22(20-12-17-6-4-5-7-19(17)31-20)27-28-24(29)33-14-21(30)26-23-25-18(13-32-23)16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,25,26,30)

InChI Key

WMLBUUXGAYBTBU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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